molecular formula C11H10O3 B1233061 Piperonylidene acetone CAS No. 3160-37-0

Piperonylidene acetone

Cat. No. B1233061
CAS RN: 3160-37-0
M. Wt: 190.19 g/mol
InChI Key: XIYPXOFSURQTTJ-NSCUHMNNSA-N
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Description

Piperonylidene acetone (also known as 4,4’-diphenylmethane diisocyanate, or MDI) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has been used as an intermediate in the synthesis of various organic compounds, including polyurethane polymers. In addition, it has been used in the synthesis of dyes, pharmaceuticals, and other useful compounds. MDI is also used in the synthesis of polyisocyanates, which are important in the production of polyurethane foams.

Scientific Research Applications

Gastroprotective Effects

Research has shown that Piperonylidene acetone, as a constituent in Piper chaba, exhibits protective effects against ethanol- and indomethacin-induced gastric lesions in rats. The study identified several compounds, including this compound, contributing to these gastroprotective effects (Morikawa et al., 2004).

Solubility and Thermodynamic Properties

A study on the solubility of this compound in various binary solvent mixtures, such as ethanol with acetone and others, highlighted its solubility characteristics and mixing thermodynamic properties. This study provides valuable insights into the properties of this compound in different solvent environments (He et al., 2020).

Antioxidant and Antifungal Activities

This compound is also found in Piper nigrum L. (black pepper). Research has shown that the volatile oil and acetone extract of black pepper, containing this compound, have significant antioxidant and antifungal activities. This suggests potential applications in food preservation and as a natural antioxidant (Singh et al., 2004).

Pesticidal Activity

This compound, as part of Piper nigrum extracts, has been studied for its pesticidal activity. The research indicates its potential use as a natural pesticide, particularly in controlling pests like Sitophilus zeamais and Callosobruchus maculatus (Awoyinka et al., 2006).

Antimicrobial Activity

An investigation into the antimicrobial activity of Piper longum L., which may contain this compound, found significant activity against various bacterial strains. This points to potential applications in the development of antimicrobial agents (Sindhu et al., 2013).

Role in Synthesis Processes

This compound is involved in the synthesis of mesityl oxide from acetone, an important intermediate in the chemical industry. This research provides insights into the role of this compound in industrial chemical synthesis (Xu et al., 2015).

Alzheimer’s Disease Model

This compound, as part of Piperine solid lipid nanoparticles, was evaluated in an experimentally induced Alzheimer’s disease model. The research suggests its potential therapeutic effects in reducing oxidative stress and cholinergic degradation, indicating its role in managing Alzheimer's disease (Yusuf et al., 2013).

Antifouling Reagents

This compound, as a part of piperamides from Piper betle, exhibited potent antifouling activities in marine environments, as evidenced by inhibition of settlement of barnacle cypris larvae. This research suggests its potential as an environmentally friendly antifouling agent (Huang et al., 2014).

Mechanism of Action

Target of Action

Piperonylidene acetone, also known as Piperonalacetone, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is involved in the metabolism of certain food additives . More detailed studies are required to understand how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

It’s known that the compound is involved in the metabolism of certain food additives

Pharmacokinetics

It has been observed that this compound and piperonyl acetone are extensively excreted as 4-(3,4-methylenedioxyphenyl)-butan-2-ol in male rabbits after oral doses of 100 mg/kg . This suggests that the compound is metabolized and excreted, but more research is needed to understand its bioavailability and other pharmacokinetic properties.

Result of Action

The compound is known to be involved in the metabolism of certain food additives

Biochemical Analysis

Biochemical Properties

Piperonylidene acetone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation. Additionally, this compound has been found to bind with certain proteins, influencing their structural conformation and function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of xenobiotics . It interacts with enzymes such as cytochrome P450, which play a key role in the oxidative metabolism of foreign compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can influence its overall efficacy and the extent of its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, thereby influencing its biochemical activity .

properties

IUPAC Name

(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYPXOFSURQTTJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3160-37-0
Record name Piperonyl acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperonalacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(3,4-methylenedioxyphenyl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIPERONYLIDENE ACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T43BYJ64EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary metabolic pathway of piperonylidene acetone in rabbits?

A1: In rabbits, this compound is primarily metabolized to 4-(3,4-methylenedioxyphenyl)-butan-2-ol. This specific metabolic pathway leads to the excretion of the majority (71.5%) of the administered dose in the urine within three days [].

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